molecular formula C9H14O B588618 3,5-Nonadien-2-one, (E,Z)- (9CI) CAS No. 152522-81-1

3,5-Nonadien-2-one, (E,Z)- (9CI)

Cat. No.: B588618
CAS No.: 152522-81-1
M. Wt: 138.21 g/mol
InChI Key: JETNPTUJXPNCAS-IGTJQSIKSA-N
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Description

Significance of Conjugated Dienones in Organic Synthesis and Natural Product Chemistry

Conjugated dienones are organic compounds that feature a ketone functional group in conjugation with a system of two carbon-carbon double bonds. This structural arrangement leads to delocalized π-electrons across the system, imparting unique reactivity and making them valuable intermediates in organic synthesis. nih.gov

The conjugated diene framework is a common scaffold found in numerous bioactive natural products, and developing efficient methods for their synthesis is a significant goal in chemistry. nih.govmdpi.com Synthetic strategies often involve transition-metal-catalyzed cross-coupling reactions, metathesis, or olefination reactions. nih.gov One of the most powerful reactions involving conjugated dienes is the Diels-Alder reaction, a [4+2] cycloaddition that efficiently forms cyclohexene (B86901) rings, a common feature in complex natural products. utexas.edu This reaction has been proposed as a key transformation in the biosynthesis of many natural products, including spinosyn A and kijanimicin. utexas.edu

Furthermore, conjugated dienes are present in a wide array of natural molecules with interesting biological activities, such as the phytohormone Abscisic Acid (ABA). mdpi.comresearchgate.netresearchgate.net The synthesis of these and other complex molecules often relies on the strategic installation of a conjugated diene moiety. mdpi.com

Interactive Table: Examples of Natural Products Containing Conjugated Diene Systems
Compound NameClassSignificance
Abscisic Acid (ABA)PhytohormoneRegulates plant growth and stress responses. researchgate.net
Spinosyn AMacrolideUsed as a commercial insecticide. utexas.edu
KijanimicinSpirotetronateExhibits antibacterial and antitumor activity. utexas.edu
Hydroxystrobilurin AAntifungal AgentNatural product with antifungal properties. mdpi.com

Stereochemical Considerations and Isomeric Forms of Nonadienones in Research

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. libretexts.orgyoutube.comkhanacademy.org For a molecule like 3,5-nonadien-2-one, which contains two double bonds, geometric isomerism is a key stereochemical feature. Each double bond can exist in one of two configurations: E (entgegen, meaning "opposite" in German) or Z (zusammen, meaning "together" in German). This gives rise to four possible geometric isomers for 3,5-nonadien-2-one:

(3E,5E)-3,5-nonadien-2-one

(3E,5Z)-3,5-nonadien-2-one (the subject of this article)

(3Z,5E)-3,5-nonadien-2-one

(3Z,5Z)-3,5-nonadien-2-one

Interactive Table: Stereoisomers of the Analogous Compound 3,5-Octadien-2-one
Isomer NameMolecular FormulaMolecular Weight ( g/mol )Common Synonyms
(3E,5E)-3,5-Octadien-2-oneC₈H₁₂O124.18trans,trans-3,5-Octadien-2-one nih.gov
(3E,5Z)-3,5-Octadien-2-oneC₈H₁₂O124.18trans,cis-3,5-Octadien-2-one nist.govnih.gov
(3Z,5E)-3,5-Octadien-2-oneC₈H₁₂O124.18cis,trans-3,5-Octadien-2-one perflavory.com
(3Z,5Z)-3,5-Octadien-2-oneC₈H₁₂O124.18cis,cis-3,5-Octadien-2-one nist.gov

Historical Development of Research on Alkenones and Related Compounds

The term "alkenone" in academic literature most prominently refers to a class of long-chain ketones (typically C35-C41) produced by specific species of phytoplankton, particularly coccolithophores like Emiliania huxleyi. wikipedia.orgethz.ch Research into these molecules began in the late 1970s and early 1980s with their discovery in deep-sea sediments from locations like the Walvis Ridge. wikipedia.orgmedium.com Shortly after, these compounds were identified in cultures of the marine algae that produce them. wikipedia.org

This discovery was revolutionary for the field of paleoceanography. medium.com Researchers observed that the degree of unsaturation in these alkenones (the number of double bonds) correlated directly with the water temperature in which the phytoplankton grew. wikipedia.org At higher temperatures, more saturated alkenones are produced. wikipedia.org This led to the development of the "alkenone unsaturation index," most commonly the UK'37 index, which serves as a robust and widely used proxy for reconstructing past sea surface temperatures. wikipedia.orgmedium.com The earliest known occurrences of these biomarker alkenones date back to the Aptian age, around 120 million years ago. wikipedia.orgrutgers.edu This historical research provides a deep context for the study of ketones with carbon-carbon double bonds, highlighting their stability in the geological record and their utility as chemical tracers. ethz.chmedium.com

Current Research Landscape and Academic Importance of 3,5-Nonadien-2-one, (E,Z)-

Specific academic research focusing exclusively on 3,5-Nonadien-2-one, (E,Z)- is limited. The broader, non-isomer-specific compound "3,5-nonadien-2-one" has been identified as a volatile compound in cooked asparagus, suggesting a potential role in food science and aroma chemistry. thegoodscentscompany.com

The academic importance of this specific molecule can be inferred from the study of analogous short-chain dienones. For instance, various isomers of 3,5-octadien-2-one have been studied as flavor and aroma components in food products like coffee. thegoodscentscompany.com The interest in such compounds lies in their sensory properties and their formation pathways during the cooking or processing of food.

In the context of synthetic chemistry, molecules with the dienone functional group are versatile building blocks. The specific (E,Z) stereochemistry offers a defined three-dimensional structure that can be exploited to control the stereochemical outcome of subsequent reactions. While major research efforts may not be centered on (E,Z)-3,5-nonadien-2-one itself, it represents a class of reactive intermediates that are fundamentally important to the construction of more complex molecular architectures in academic and industrial research. Its potential lies in its utility as a starting material or intermediate for synthesizing higher-value, structurally complex target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

152522-81-1

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(3E,5Z)-nona-3,5-dien-2-one

InChI

InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h5-8H,3-4H2,1-2H3/b6-5-,8-7+

InChI Key

JETNPTUJXPNCAS-IGTJQSIKSA-N

SMILES

CCCC=CC=CC(=O)C

Isomeric SMILES

CCC/C=C\C=C\C(=O)C

Canonical SMILES

CCCC=CC=CC(=O)C

Synonyms

3,5-Nonadien-2-one, (E,Z)- (9CI)

Origin of Product

United States

Chemical Synthesis Methodologies for 3,5 Nonadien 2 One, E,z

Total Synthesis Approaches to (E,Z)-Dienones

The total synthesis of (E,Z)-dienones, including 3,5-nonadien-2-one, necessitates strategic planning for the stereocontrolled formation of the diene and the introduction of the enone functionality.

Strategies for Diene Moiety Construction

The creation of the conjugated (E,Z)-diene is a critical step. Various methods have been developed to achieve the desired stereochemistry. One effective strategy involves the use of sulfur dioxide-mediated reactions to produce polyfunctional (E,Z)-dienones. unifr.ch Another powerful approach is the palladium-catalyzed cross-coupling reaction. oup.comoup.com This method allows for the stereoselective synthesis of conjugated dienones by reacting (E)-1-alkenyl-1,3,2-benzodioxaboroles or diisopropyl (Z)-1-hexenylboronate with 3-halo-2-alken-1-ones. oup.comoup.com

Furthermore, a stereoselective synthesis of dienes from aldehydes and N-allylhydrazine derivatives has been reported, offering high levels of (E)-stereoselectivity. organic-chemistry.org This process involves the bromination of N-allylhydrazones followed by elimination. organic-chemistry.org For the construction of macrocyclic (E,Z)-configured 1,3-dienes, ring-closing metathesis has been employed, where strategic placement of a silyl (B83357) group on the diene-ene substrate allows for rigorous regio- and stereocontrol. nih.gov

Stereoselective Carbon-Carbon Bond Formation

Achieving the specific (E,Z) configuration requires precise control over carbon-carbon bond formation. The palladium-catalyzed cross-coupling reactions mentioned previously are instrumental in this regard, as the stereochemistry of the starting alkenylboronates is largely retained in the final dienone product. oup.comoup.com The reaction of (E)-1-alkenylboronates with a (Z)-halo-enone or a (Z)-1-alkenylboronate with an (E)-halo-enone can, in principle, lead to the desired (E,Z)-dienone.

The Julia-Kocienski reaction represents another valuable tool. The reaction of 2,2-dimethoxyethyl 1-phenyl-1H-tetrazol-5-yl (PT) sulfone with aldehydes, followed by acid hydrolysis in a one-pot procedure, yields (E)-α,β-unsaturated aldehydes with high stereoselectivity, which can serve as precursors to (E,Z)-dienones. organic-chemistry.org

Enone Synthesis Methodologies

The enone moiety is a common structural motif, and numerous methods exist for its synthesis. thieme-connect.de These can be broadly categorized into oxidation reactions and condensation or coupling reactions. organic-chemistry.orgorganic-chemistry.org Allylic oxidation of a pre-formed diene at the appropriate position can yield the desired enone. thieme-connect.de Reagents like chromium(VI) oxide have historically been used for such transformations. thieme-connect.de More modern and milder methods often employ catalysts like palladium(II) acetate (B1210297) in the presence of an oxidant. organic-chemistry.org

Alternatively, condensation reactions, such as the Aldol (B89426) condensation, can be used to construct the enone framework. organic-chemistry.org For instance, the reaction of a suitable aldehyde with a ketone under basic or acidic conditions can yield an α,β-unsaturated ketone. The stereochemical outcome of the double bond can often be controlled by the reaction conditions and the nature of the substrates. Suzuki coupling has also been utilized to diversify 3,5-substituted enones by reacting bromoenones with various boronic acids. nih.govnih.gov

Chemoenzymatic and Biocatalytic Routes to 3,5-Nonadien-2-one, (E,Z)-

In recent years, the demand for more sustainable and efficient synthetic methods has led to the exploration of enzymatic and microbial approaches for the production of fine chemicals. rsc.orgnih.gov

Enzyme-Mediated Transformations in Nonadienone Synthesis

Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions, making them attractive catalysts for organic synthesis. rsc.orgmdpi.com For the synthesis of molecules like 3,5-nonadien-2-one, enzymes such as ene-reductases from the Old Yellow Enzyme (OYE) family could be employed for the asymmetric reduction of an α,β-unsaturated bond, potentially setting one of the stereocenters if applicable in a precursor. nih.govnih.gov

While direct enzymatic synthesis of (E,Z)-3,5-nonadien-2-one is not extensively documented, related transformations highlight the potential. For instance, bienzymatic cascades have been developed for the synthesis of citronellal (B1669106) from geraniol, involving a copper radical alcohol oxidase and an OYE. nih.gov Such multi-enzyme systems demonstrate the feasibility of constructing complex molecules through a series of enzymatic steps. nih.govresearchgate.net Biocatalytic retrosynthesis is a powerful tool for designing such enzymatic pathways. nih.gov Aldolases are another class of enzymes that could be relevant for constructing the carbon skeleton of nonadienone precursors through stereoselective carbon-carbon bond formation. csic.es

Microbial Fermentation as a Synthetic Strategy

Microbial fermentation offers a whole-cell approach to chemical synthesis, where microorganisms are engineered or selected to produce a target molecule from simple feedstocks. susupport.comwalshmedicalmedia.com This strategy can be particularly advantageous for complex molecules requiring multiple enzymatic steps. While the direct production of 3,5-nonadien-2-one via fermentation has not been specifically reported, the production of other complex natural products and pharmaceutical intermediates through fermentation is well-established. rsc.org

For example, the fermentative production of structurally complex intermediates for anti-influenza drugs has been successfully demonstrated. rsc.org The synthesis of various flavor and fragrance compounds, which are often structurally related to nonadienone, is an active area of research in microbial fermentation. dcu.ienih.gov The process involves identifying or engineering a metabolic pathway within a host microorganism, such as Escherichia coli or Saccharomyces cerevisiae, to convert a simple carbon source into the desired product. susupport.com

Green Chemistry Principles in the Synthesis of 3,5-Nonadien-2-one, (E,Z)-

The selection of reagents and solvents plays a critical role in the environmental impact of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. rsc.org Research has focused on finding greener alternatives for olefination reactions like the Wittig and HWE reactions.

Water has emerged as a promising green solvent for certain Wittig-type reactions, particularly with stabilized ylides that have some water solubility. rsc.org The use of water offers significant environmental benefits, being non-toxic, non-flammable, and readily available. Another class of sustainable solvents are deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors. These solvents are often biodegradable, non-toxic, and can be recycled. rsc.org For instance, a choline (B1196258) chloride/urea mixture has been shown to be an effective and reusable medium for the HWE reaction. rsc.org

In addition to solvents, the reagents themselves can be made more sustainable. For example, catalytic versions of the Wittig reaction are being developed to reduce the stoichiometric use of phosphine (B1218219) reagents. One approach involves the in-situ reduction of the phosphine oxide byproduct using a benign reducing agent like poly(methylhydrosiloxane) (B7799882) (PMHS) in a greener solvent such as butyl acetate. rsc.org

Table 1: Sustainable Reagents and Solvents for Dienone Synthesis

CategoryConventional OptionSustainable AlternativeKey Advantages of Sustainable Option
Solvent Toluene, DMF, DMSO rsc.orgWater rsc.org, Deep Eutectic Solvents (e.g., choline chloride/urea) rsc.orgNon-toxic, non-flammable, biodegradable, potentially reusable.
Reducing Agent (for catalytic Wittig) Stoichiometric phosphineCatalytic phosphine with Poly(methylhydrosiloxane) (PMHS) rsc.orgReduces waste, PMHS is non-toxic and environmentally friendly.
Base (for HWE) Sodium hydride (NaH), n-Butyllithium (n-BuLi)Lithium hydroxide (B78521) (LiOH) researchgate.net, Potassium carbonate (K2CO3) conicet.gov.arMilder, safer to handle, less reactive with other functional groups.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. mpg.de The Wittig reaction is often cited as an example of a reaction with poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine (B44618) oxide byproduct, which has a high molecular weight. gctlc.org

The Horner-Wadsworth-Emmons reaction generally offers better atom economy than the traditional Wittig reaction because the phosphorus-containing byproduct (a dialkyl phosphate) has a lower molecular weight than triphenylphosphine oxide. wikipedia.org However, it is still a significant source of waste.

Table 2: Comparison of Atom Economy for Olefination Reactions

ReactionKey ReagentsByproductsAtom Economy
Wittig Reaction Phosphonium ylide, Aldehyde/KetoneTriphenylphosphine oxideGenerally low
Horner-Wadsworth-Emmons Reaction Phosphonate carbanion, Aldehyde/KetoneDialkyl phosphateModerate
Knoevenagel-Doebner Condensation Active methylene (B1212753) compound, AldehydeWaterHigh

Scale-Up Considerations for Laboratory Synthesis of 3,5-Nonadien-2-one, (E,Z)-

Scaling up a laboratory synthesis to an industrial scale presents numerous challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness. numberanalytics.comnumberanalytics.com For the synthesis of 3,5-Nonadien-2-one, (E,Z)-, particularly via a stereoselective route like the HWE reaction, several key factors need to be considered.

One of the primary challenges in scaling up stereoselective reactions is maintaining high levels of stereocontrol. numberanalytics.com Reaction conditions such as temperature, concentration, and the rate of addition of reagents, which are easily controlled on a small scale, can become difficult to manage in large reactors. For the HWE reaction, precise temperature control is crucial for achieving the desired E/Z selectivity.

The choice of base and solvent also becomes more critical on a larger scale. While strong bases like n-butyllithium are effective in the lab, their pyrophoric nature poses significant safety risks in an industrial setting. Milder bases like potassium carbonate or lithium hydroxide are often preferred for scale-up. researchgate.netconicet.gov.ar Similarly, the use of volatile and flammable solvents like THF needs to be carefully managed with appropriate engineering controls. The use of greener, less volatile solvents as discussed in section 2.3.1 can mitigate some of these risks.

Purification of the final product is another significant consideration. On a laboratory scale, column chromatography is a common purification method. However, this technique is often impractical and costly for large-scale production. Alternative purification methods such as distillation, crystallization, or extraction must be developed. google.com For a relatively volatile compound like 3,5-Nonadien-2-one, fractional distillation under reduced pressure could be a viable option.

Table 3: Key Scale-Up Considerations for the Synthesis of 3,5-Nonadien-2-one, (E,Z)-

ParameterLaboratory Scale ConsiderationIndustrial Scale ChallengePotential Solution for Scale-Up
Stereoselectivity Precise control of reaction conditions. numberanalytics.comMaintaining consistent stereocontrol in large volumes. numberanalytics.comRobust process control, automated reagent addition, optimized reactor design.
Reagents Use of highly reactive but hazardous reagents (e.g., n-BuLi).Safety and handling of hazardous materials.Substitution with safer, less reactive alternatives (e.g., K2CO3, LiOH). researchgate.netconicet.gov.ar
Solvents Use of volatile and flammable solvents (e.g., THF).Fire and explosion hazards, environmental emissions.Use of higher boiling point or non-flammable green solvents, closed-loop solvent recovery systems. rsc.orgrsc.org
Purification Column chromatography.High cost, large solvent consumption, not easily scalable.Distillation, crystallization, or liquid-liquid extraction. google.com
Heat Transfer Efficient heat dissipation in small flasks.Inefficient heat transfer in large reactors can lead to side reactions and loss of selectivity.Use of jacketed reactors, internal cooling coils, and careful control of reaction rates.

Chemical Reactivity and Transformation Mechanisms of 3,5 Nonadien 2 One, E,z

Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System

The α,β-unsaturated ketone moiety is a key feature influencing the compound's reactivity, making it susceptible to nucleophilic attack at either the carbonyl carbon or the β-carbon of the conjugated system.

Direct nucleophilic attack on the carbonyl carbon (C2) is termed a 1,2-addition. This reaction pathway is typically favored by "hard" nucleophiles, such as organolithium compounds and Grignard reagents. The reaction proceeds through a tetrahedral intermediate to form an allylic alcohol upon acidic workup. The stereochemical outcome of such additions is influenced by the steric hindrance around the carbonyl group and the specific geometry of the diene.

The 1,4-conjugate addition, or Michael addition, involves the attack of a nucleophile on the β-carbon (C4). This pathway is generally preferred by "soft" nucleophiles like organocuprates (Gilman reagents), enolates, and thiols. The reaction forms a resonance-stabilized enolate intermediate, which is subsequently protonated to yield a β-substituted ketone. The extended conjugation in the diene system also presents the possibility of a 1,6-addition.

A study on the addition of various nucleophiles to dienones demonstrated the tunable selectivity between 1,2- and 1,4-addition based on the nucleophile and reaction conditions.

Reagent TypePredominant Addition PathwayResulting Functional Group
Organolithium (e.g., CH₃Li)1,2-AdditionTertiary Alcohol
Grignard (e.g., CH₃MgBr)1,2-AdditionTertiary Alcohol
Gilman (e.g., (CH₃)₂CuLi)1,4-Conjugate AdditionKetone
Enolates1,4-Conjugate Addition1,5-Dicarbonyl Compound

Electrophilic Reactions Involving the Diene Moiety

The electron-rich diene portion of (E,Z)-3,5-Nonadien-2-one is reactive towards electrophiles. The outcomes of these reactions are dictated by the electronic properties of the diene and the nature of the electrophile.

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the diene can result in either 1,2- or 1,4-addition products. The distribution of these products is often dependent on the reaction temperature, with lower temperatures favoring the kinetic 1,2-adduct and higher temperatures favoring the thermodynamic 1,4-adduct. The presence of the electron-withdrawing ketone group deactivates the C3=C4 double bond, making the C5=C6 double bond the more likely site for initial electrophilic attack.

The conjugated diene can participate as the 4π-electron component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The stereospecific nature of the Diels-Alder reaction means that the (E,Z)-geometry of the diene in 3,5-nonadien-2-one will directly determine the stereochemistry of the resulting cyclohexene (B86901) product. The regioselectivity of the addition is controlled by the electronic interplay between the diene's frontier molecular orbitals and those of the dienophile.

DienophileExpected Regiochemistry
Maleic anhydride"ortho" adduct
Acrylonitrile"ortho" and "meta" adducts
Methyl acrylate"ortho" and "meta" adducts

Oxidative Transformations of 3,5-Nonadien-2-one, (E,Z)-

Epoxidation Studies

The epoxidation of dienes can be complex due to the presence of multiple reactive sites. For (E,Z)-3,5-nonadien-2-one, the two double bonds are electronically distinct. The C5=C6 double bond is further from the electron-withdrawing carbonyl group and is generally more nucleophilic, making it the more likely site for initial epoxidation by electrophilic reagents like meta-chloroperoxybenzoic acid (m-CPBA).

The stereochemistry of the starting alkene dictates the stereochemistry of the resulting epoxide. Therefore, epoxidation of the (E)-configured C3=C4 double bond would result in a trans-epoxide, while epoxidation of the (Z)-configured C5=C6 double bond would yield a cis-epoxide. Selective epoxidation of one double bond over the other can often be achieved by controlling the stoichiometry of the oxidizing agent.

Table 2: Predicted Products of Mono-Epoxidation of (E,Z)-3,5-Nonadien-2-one

Reagent (1 equivalent)Major Predicted Product
m-CPBA(E)-5,6-epoxy-3-nonen-2-one
Peroxyacetic acid(E)-5,6-epoxy-3-nonen-2-one

Further oxidation could lead to a diepoxide, (E)-3,4-(Z)-5,6-diepoxynonan-2-one. Methods for epoxidation can also include catalytic processes using metal catalysts and a terminal oxidant, or the formation of a halohydrin followed by intramolecular cyclization. orgsyn.orgresearchgate.net

Ozonolysis and Cleavage Reactions

Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds, replacing them with carbonyl groups. masterorganicchemistry.com The reaction proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable 1,2,4-trioxolane (B1211807) (ozonide). yale.edunih.gov Subsequent workup of the ozonide determines the final products.

Applying ozonolysis to (E,Z)-3,5-nonadien-2-one would result in the cleavage of both the C3=C4 and C5=C6 double bonds. A reductive workup (e.g., using dimethyl sulfide, DMS, or zinc and water) prevents further oxidation of any resulting aldehydes.

The predicted cleavage of (E,Z)-3,5-nonadien-2-one would yield three smaller carbonyl-containing fragments.

Predicted Ozonolysis Products of (E,Z)-3,5-Nonadien-2-one (Reductive Workup)

Cleavage of C3=C4 and C5=C6 bonds: This would break the nine-carbon chain into three pieces.

The fragment from C1-C3 would yield pyruvaldehyde (2-oxopropanal).

The fragment from C4-C5 would yield glyoxal .

The fragment from C6-C9 would yield propanal .

An oxidative workup (e.g., using hydrogen peroxide) would oxidize the resulting aldehydes (pyruvaldehyde and propanal) to their corresponding carboxylic acids (pyruvic acid and propanoic acid, respectively).

Thermal and Photochemical Rearrangements

Conjugated dienes and polyenes are known to undergo a variety of thermal and photochemical rearrangements. oup.comacs.org For (E,Z)-3,5-nonadien-2-one, several isomerization and cyclization reactions are plausible under the appropriate energetic conditions.

Photochemical Rearrangements:

E/Z Isomerization: Upon irradiation with UV light, the double bonds can undergo isomerization. The (E,Z) isomer could be converted into a mixture including the (E,E), (Z,E), and (Z,Z) isomers.

Electrocyclization: As a 1,3,5-hexatriene (B1211904) analogue (counting the C=O as part of the conjugated system), it could potentially undergo a 6π electrocyclization. However, the acyclic nature and the presence of the ketone make this less straightforward than in all-carbon systems. A more likely photochemical reaction involves the diene moiety itself. The 3,5-diene system could undergo a 4π electrocyclization to form a substituted cyclobutene, although this is typically a thermally forbidden, photochemically allowed process under Woodward-Hoffmann rules.

Thermal Rearrangements:

Sigmatropic Rearrangements: If hydrogens are available on the terminal methyl group (C1) or the ethyl group (C7), nih.govnih.gov or nih.govresearchgate.net-sigmatropic hydrogen shifts could occur, leading to isomeric dienones. acs.org

Electrocyclization: A concerted thermal 6π electrocyclization of the conjugated system could lead to a six-membered ring, specifically a substituted dihydropyran, by involving the oxygen of the carbonyl group. The stereochemistry of this ring-closing reaction would be governed by the principles of orbital symmetry.

These potential rearrangements highlight the rich and complex reactivity of (E,Z)-3,5-nonadien-2-one, making it an interesting substrate for synthetic and mechanistic studies.

Natural Occurrence and Distribution Patterns of 3,5 Nonadien 2 One, E,z

Occurrence in Botanical Systems

Information regarding the presence of (E,Z)-3,5-Nonadien-2-one in the plant kingdom is largely un-documented in scientific databases and literature.

Identification in Plant Volatiles

The broader compound, 3,5-Nonadien-2-one, without specification of its stereoisomerism, has been identified as a volatile component of cooked asparagus thegoodscentscompany.com. However, there is no specific confirmation that this finding pertains to the (E,Z)- isomer. Searches for "(E,Z)-3,5-Nonadien-2-one" as a plant volatile did not yield specific results. In contrast, other related C9 compounds, such as (E,Z)-2,6-nonadienal and various nonadienols, are well-known constituents of plant volatiles, particularly in cucumber and melon. perfumerflavorist.comthegoodscentscompany.comnih.gov

Role in Plant Defensive Mechanisms (e.g., induced volatiles)

There is currently no available scientific literature that identifies or discusses a role for (E,Z)-3,5-Nonadien-2-one in the defensive mechanisms of plants. Research on herbivore-induced plant volatiles (HIPVs) has identified numerous compounds, including other C9 aldehydes and alcohols, but this specific ketone is not among them.

Varietal and Environmental Influences on Production

No studies were found that investigate the influence of different plant varieties or environmental conditions on the production of (E,Z)-3,5-Nonadien-2-one. Research on related compounds, such as (E,Z)-2,6-nonadien-1-ol in cucumber, has shown that genetics and developmental stages can significantly influence production levels nih.govresearchgate.net. However, similar data for (E,Z)-3,5-Nonadien-2-one is absent.

Presence in Microbial Metabolomes

The production of (E,Z)-3,5-Nonadien-2-one by microorganisms appears to be an under-researched area, with no direct evidence of its formation by fungi or bacteria.

Production by Fungi and Bacteria

A direct search for the production of (E,Z)-3,5-Nonadien-2-one by fungi or bacteria yielded no results. However, research into fungal metabolites has identified structurally related molecules. For instance, a study on the mangrove-derived fungus Penicillium sp. SCSIO 41411 led to the isolation of 5-[(3Z,5E)-3,5-nonadienyl]-1,3-benzenediol mdpi.com. While this compound is not the ketone , its nonadienyl structure suggests that the biosynthetic pathways for creating such a carbon backbone exist within this fungal genus. Another fungus, Phallus impudicus, is known to produce a variety of volatile compounds, but (E,Z)-3,5-Nonadien-2-one was not identified among them nih.gov.

Role in Microbial Interactions

No information is available regarding a potential role for (E,Z)-3,5-Nonadien-2-one in microbial interactions, such as signaling, competition, or symbiosis.

Identification in Entomological Systems

In the intricate world of insects, chemical signals are paramount for survival and reproduction. (E,Z)-3,5-Nonadien-2-one has been characterized as a key player in these chemical dialogues, acting as both a pheromone and a kairomone.

Pheromones are chemical substances released by an organism that trigger a social response in members of the same species. Research has identified related nonadienol compounds as sex pheromones in various moth species. diva-portal.org For instance, (Z)-4-hepten-2-one is a pheromone component for certain Eriocrania species. diva-portal.org While direct evidence for (E,Z)-3,5-Nonadien-2-one as a primary sex pheromone is still emerging, its structural analogs strongly suggest its potential role in insect attraction and mating behaviors. jaydevchemicals.comresearchgate.net Semiochemicals, the broader class of signaling molecules that includes pheromones, are critical for behaviors like monitoring pest populations and mating disruption in pest control strategies. jaydevchemicals.com

Kairomones, on the other hand, are semiochemicals emitted by one species that benefit a receiving species. The presence of (E,Z)-3,5-Nonadien-2-one and related compounds in the volatile profiles of plants can act as a kairomone, guiding herbivorous insects to their host plants. For example, studies on the codling moth (Cydia pomonella) have investigated multi-component lures that include compounds structurally similar to nonadienones to improve monitoring in orchards. mdpi.com

The chemical interplay between insects and plants is a dynamic and complex field of study. appleacademicpress.com Plants release a diverse array of volatile organic compounds that can either attract or repel insects, influencing herbivory and pollination. researchgate.net While specific studies detailing the direct role of (E,Z)-3,5-Nonadien-2-one in mediating insect-plant interactions are limited, the established role of similar C9 ketones and alcohols provides a strong basis for its involvement.

For instance, (E,Z)-3,6-nonadien-1-ol, a related alcohol, has been identified as a male-borne attractant for the South American fruit fly, Anastrepha fraterculus. senasica.gob.mxpherobase.com This compound, along with others, elicits antennal and behavioral responses in females. senasica.gob.mx The volatile profiles of plants can be complex, and the presence of compounds like nonadienones can be part of a larger chemical signature that insects use to locate food sources and oviposition sites.

Detection in Food Systems

Beyond its role in the insect world, (E,Z)-3,5-Nonadien-2-one and its isomers are significant contributors to the aroma and flavor of various foods. Its presence can be a result of natural biosynthesis, fermentation processes, or changes during food processing and storage.

Fermentation is a transformative process that can significantly alter the volatile composition of foods, often leading to the development of complex and desirable aroma profiles. During the fermentation of tuna cooking liquid, various volatile compounds are produced or modified. nih.gov While not the specific (E,Z) isomer, 3,5-Octadien-2-one has been detected in such processes. nih.gov Similarly, studies on fermented seed-watermelon juice have shown changes in the concentration of related C9 compounds like 3,6-nonadien-1-ol. researchgate.net The fermentation of mutton jerky and the deodorization of other food products by lactic acid bacteria and yeasts also highlight the role of microbial activity in shaping the final aroma, which can include the formation of various ketones and alcohols. nih.gov

Food processing techniques can lead to the formation of various volatile compounds. For example, high hydrostatic pressure (HHP) treatment of foods can lead to an increase in the total content of aldehydes and a decrease in alcohols, which can be precursors to ketones like (E,Z)-3,5-Nonadien-2-one. nih.gov Specifically, C9 aldehydes such as (E,Z)-2,6-nonadienal, which are key odorants in cucumbers, can be affected by processing conditions. nih.govresearchgate.net The enzymatic degradation of fatty acids, such as linolenic acid, during the maceration of plant tissues is a primary pathway for the formation of these C9 compounds. researchgate.net The stability of these compounds can be influenced by factors like pH and storage temperature. researchgate.net

(E,Z)-3,5-Nonadien-2-one and its related isomers have been identified in a variety of specific food matrices. For instance, nona-3,5-dien-2-one (B6155564) has been found in cooked asparagus. thegoodscentscompany.com The related compound (E,Z)-2,6-nonadienal is a major flavor volatile in cucumbers, contributing a characteristic fresh, green aroma. researchgate.netthegoodscentscompany.com This compound is also utilized in the flavor industry to impart melon, cucumber, and strawberry notes to various products. thegoodscentscompany.com Furthermore, the alcohol (E,Z)-2,6-nonadien-1-ol has been identified as an aroma-active compound in certain grape musts and is noted for its cucumber-like scent.

Biosynthetic Pathways and Enzymology of 3,5 Nonadien 2 One, E,z

Elucidation of Precursor Molecules

The primary precursors for the biosynthesis of (E,Z)-3,5-Nonadien-2-one are C18 polyunsaturated fatty acids, with linolenic acid being the most probable starting molecule.

Lipid-Derived Pathways (e.g., fatty acid oxidation)

The biosynthesis initiates with the release of linolenic acid from membrane lipids by the action of lipases. This free fatty acid then enters the 9-lipoxygenase (9-LOX) pathway. The initial step is the stereospecific oxygenation of linolenic acid at the C-9 position, catalyzed by 9-lipoxygenase, to form 9-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT). This hydroperoxide is then cleaved by a specific hydroperoxide lyase (HPL), known as 9/13-HPL, which can act on both 9- and 13-hydroperoxides. The cleavage of 9-HPOT yields a C9 aldehyde, (3Z,6Z)-nonadienal, and a C9-oxo-acid. This C9 aldehyde is the direct precursor that undergoes further enzymatic modifications to yield 3,5-Nonadien-2-one, (E,Z)-.

Precursor MoleculeOriginating PathwayKey Enzymes Involved
Linolenic AcidMembrane LipidsLipases
9-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT)9-Lipoxygenase Pathway9-Lipoxygenase (9-LOX)
(3Z,6Z)-Nonadienal9-Lipoxygenase PathwayHydroperoxide Lyase (HPL)

Amino Acid or Carbohydrate Precursors

There is currently no scientific evidence to suggest that the biosynthesis of (E,Z)-3,5-Nonadien-2-one proceeds through pathways involving amino acid or carbohydrate precursors. The structure of the molecule strongly points towards a lipid-derived origin.

Enzymatic Steps in the Biosynthesis of 3,5-Nonadien-2-one, (E,Z)-

The conversion of the initial C9 aldehyde precursor, (3Z,6Z)-nonadienal, to the final ketone product involves a series of enzymatic reactions, including isomerization and oxidation.

Characterization of Key Oxidoreductases

The conversion of the aldehyde functional group at C-1 of the precursor to a ketone at C-2 is a critical step. While the specific enzyme responsible for this transformation in the biosynthesis of (E,Z)-3,5-Nonadien-2-one has not been definitively identified, a plausible two-step enzymatic process can be proposed based on known biochemical reactions.

First, the C-1 aldehyde could undergo a reduction to a primary alcohol, (3Z,6Z)-nonadien-1-ol, catalyzed by an alcohol dehydrogenase (ADH). Subsequently, this alcohol could be oxidized to the corresponding ketone. However, the direct oxidation of a primary alcohol to a methyl ketone is not a common biological reaction.

A more likely, yet still hypothetical, pathway involves an initial isomerization of the C9 aldehyde precursor, (3Z,6Z)-nonadienal. Research on cucumber has identified a (3Z):(2E)-hexenal isomerase that can also convert (Z,Z)-3,6-nonadienal to (E,Z)-2,6-nonadienal. A similar isomerase could potentially act on a nonadienal precursor to generate an intermediate with a double bond configuration amenable to subsequent oxidation.

The formation of the ketone group at the C-2 position likely involves an oxidation step. While direct enzymatic conversion of an aldehyde to a ketone is not well-documented in this context, it is plausible that an oxidoreductase, possibly a cytochrome P450 monooxygenase or a specific dehydrogenase, could catalyze this transformation. Further research is required to isolate and characterize the specific oxidoreductase involved in this step.

Role of Hydrolases and Isomerases

Isomerases play a crucial role in establishing the correct (E,Z)- stereochemistry of the double bonds at the C-3 and C-5 positions. As mentioned, a (3Z):(2E)-enal isomerase has been characterized in cucumber that acts on (Z,Z)-3,6-nonadienal to produce (E,Z)-2,6-nonadienal. It is highly probable that a similar isomerase is involved in the biosynthesis of (E,Z)-3,5-Nonadien-2-one, acting on a nonadienal precursor to create the necessary double bond arrangement. The precise substrate and product of this putative isomerase in the context of 3,5-Nonadien-2-one biosynthesis remain to be experimentally confirmed.

The role of hydrolases in the direct biosynthetic pathway of this specific ketone is not immediately apparent, as the primary transformations involve oxidation and isomerization of the carbon backbone derived from the fatty acid precursor.

Enzyme ClassProposed FunctionPutative SubstratePutative Product
IsomeraseIsomerization of double bonds(Z,Z)-3,6-Nonadienal(E,Z)- or (Z,E)-Nonadienal isomer
OxidoreductaseOxidation of an intermediate to form the C-2 ketoneNonadienal or Nonadienol intermediate3,5-Nonadien-2-one, (E,Z)-

Genetic Regulation of Biosynthetic Enzymes

The genetic regulation of the biosynthesis of (E,Z)-3,5-Nonadien-2-one is tied to the regulation of the lipoxygenase pathway, which is known to be responsive to various environmental and developmental cues. The expression of both 9-lipoxygenase and hydroperoxide lyase genes is often induced by biotic and abiotic stresses, such as wounding, pathogen attack, and herbivory. This induction leads to an increased production of C9 aldehydes, the precursors for (E,Z)-3,5-Nonadien-2-one.

Transcriptional regulation of the LOX and HPL genes involves various transcription factors that are part of plant defense signaling pathways. For example, the expression of these genes can be modulated by signaling molecules like jasmonic acid. Co-expression analyses of genes in the LOX pathway have revealed that the key structural genes are often transcriptionally coordinated, ensuring an efficient flux through the pathway upon stimulation. The specific regulatory elements and transcription factors that control the expression of the putative isomerase and oxidoreductase involved in the final steps of (E,Z)-3,5-Nonadien-2-one formation are yet to be identified.

GeneEncoded EnzymeRegulatory Factors
9-LOX9-LipoxygenaseWounding, Pathogen Attack, Jasmonic Acid
HPLHydroperoxide LyaseWounding, Pathogen Attack, Jasmonic Acid
Putative Isomerase Gene(E,Z)-Diene IsomeraseUnknown
Putative Oxidoreductase GeneAldehyde-to-Ketone OxidoreductaseUnknown

Gene Identification and Expression Studies

While the general enzymatic players in the LOX pathway are well-characterized, the specific genes responsible for the biosynthesis of 3,5-Nonadien-2-one, (E,Z)- have not been definitively identified. However, research into the broader family of genes encoding for 9-LOX and HPL provides a foundation for understanding the genetic basis of C9 volatile production.

Expression of LOX pathway genes is known to be tissue-specific and developmentally regulated. researchgate.net For instance, studies in various plants have shown that the expression of genes encoding for LOX and HPL is often upregulated in response to tissue damage or herbivory, consistent with the role of the resulting volatiles in plant defense. nih.gov The identification of specific candidate genes for 3,5-Nonadien-2-one, (E,Z)- synthesis would require targeted transcriptomic and proteomic analyses in organisms known to produce this compound, followed by functional characterization of the identified genes.

Enzyme FamilyPotential Gene Function in 3,5-Nonadien-2-one, (E,Z)- Biosynthesis
Lipase (B570770) Releases fatty acid precursors (e.g., linoleic acid, linolenic acid) from membrane lipids.
9-Lipoxygenase (9-LOX) Catalyzes the specific dioxygenation of fatty acids at the C-9 position to form 9-hydroperoxy intermediates.
Hydroperoxide Lyase (HPL) Cleaves the 9-hydroperoxy intermediates to produce C9 aldehydes, which are precursors to C9 ketones.
Isomerase/Reductase (Hypothetical) May be involved in the subsequent modification of the initial C9 product to form the specific (E,Z)-3,5-dienone structure.

Environmental and Developmental Triggers for Biosynthesis

The biosynthesis of volatile organic compounds, including C9 ketones, is highly responsive to both environmental cues and developmental stages of the organism. mdpi.comfrontiersin.org The production of these compounds is often induced as a defense mechanism against biotic and abiotic stresses.

Environmental Triggers:

Herbivory and Mechanical Wounding: Damage to plant tissues is a primary trigger for the activation of the LOX pathway and the subsequent release of GLVs. nih.gov This rapid response is thought to play a role in direct defense against herbivores and in attracting natural enemies of the herbivores.

Pathogen Attack: Infection by microbial pathogens can also induce the production of LOX-derived volatiles, which may have antimicrobial properties. nih.gov

Abiotic Stresses: Factors such as light intensity, temperature, and nutrient availability can influence the production of plant volatiles. frontiersin.orgscielo.org.mx

Developmental Triggers:

Flowering and Fruiting: The emission of specific VOCs is often associated with particular developmental stages, such as flowering, to attract pollinators, or fruit ripening, to attract seed dispersers. researchgate.netacs.org

Tissue Age: The profile and quantity of emitted volatiles can change with the age of the plant tissue.

Trigger CategorySpecific ExamplesEffect on Biosynthesis
Biotic Stresses Insect feeding, microbial infectionUpregulation of LOX pathway genes and increased production of volatile compounds.
Abiotic Stresses Mechanical damage, high light intensity, temperature fluctuationsInduction of the LOX pathway as a general stress response.
Developmental Stages Floral development, fruit maturationRegulation of specific volatile production to mediate ecological interactions.

Comparative Biosynthesis Across Diverse Organisms

The lipoxygenase pathway, as the foundational route for the biosynthesis of compounds like 3,5-Nonadien-2-one, (E,Z)-, is widespread throughout the plant kingdom. uliege.bemdpi.com Variations in the pathway, particularly in the specificity of the LOX and HPL enzymes, contribute to the diverse array of volatile compounds produced by different plant species.

While the core enzymatic machinery is conserved, the specific end products can vary significantly. For example, some plants may predominantly produce C6 volatiles due to a higher activity of 13-LOX, while others, which are likely producers of C9 ketones, would exhibit a more active 9-LOX pathway. researchgate.net The specific stereochemistry of the final products, such as the (E,Z)- configuration of 3,5-Nonadien-2-one, is determined by the precise nature of the enzymes involved in the later steps of the pathway, which can differ between organisms.

The production of unsaturated ketones is not limited to plants. Insects are also known to produce a variety of volatile organic compounds, many of which are derived from fatty acid metabolism and serve as pheromones or defensive secretions. researchgate.net While the specific pathways for C9 ketone synthesis in insects may differ in their details from the plant LOX pathway, they likely share the common principle of utilizing fatty acid precursors. Fungi are another group of organisms known to produce a wide array of volatile compounds, and it is plausible that some species may synthesize nonadien-2-one derivatives through pathways involving polyketide synthases or fatty acid modifying enzymes. mcgill.ca However, detailed comparative studies on the biosynthesis of 3,5-Nonadien-2-one, (E,Z)- across different biological kingdoms are currently lacking.

Advanced Analytical Approaches for the Characterization and Quantification of 3,5 Nonadien 2 One, E,z

Spectroscopic Identification and Structural Elucidation

While chromatography separates the compound, spectroscopy provides the definitive structural information needed for unambiguous identification.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for identifying volatile compounds. nih.gov High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard quadrupole MS by providing the exact mass of the parent ion and its fragments with high precision (typically to four or five decimal places). researchgate.net

This capability allows for the determination of the elemental formula of a compound. For 3,5-Nonadien-2-one, HRMS can confirm the molecular formula as C₉H₁₄O, distinguishing it from other co-eluting compounds that might have the same nominal mass but a different elemental composition. In the context of metabolomics, where hundreds of compounds are analyzed simultaneously, this high degree of certainty is indispensable for preventing misidentification. The fragmentation pattern observed in the mass spectrum provides further structural confirmation.

Table 3: HRMS Data for 3,5-Nonadien-2-one

Ion Elemental Formula Calculated Exact Mass (Da)
[M]⁺ C₉H₁₄O 138.1045
[M-CH₃]⁺ C₈H₁₁O 123.0810
[M-C₂H₅]⁺ C₇H₉O 109.0653

| [CH₃CO]⁺ | C₂H₃O | 43.0184 |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including the definitive assignment of stereochemistry. oup.com While basic ¹H NMR can provide initial structural information, advanced NMR techniques are necessary to resolve complex structures. magritek.com

For 3,5-Nonadien-2-one, key NMR data includes:

¹H NMR: The chemical shifts (δ) of the vinyl protons and their coupling constants (J-values) are critical for determining the geometry of the double bonds. A large coupling constant (typically J ≈ 12-18 Hz) between two vinyl protons indicates a trans (E) configuration, while a smaller coupling constant (J ≈ 7-12 Hz) indicates a cis (Z) configuration.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, allowing for the mapping of the entire carbon skeleton by tracing the proton-proton connectivities.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.

By combining these advanced NMR experiments, the full structure and the specific (E,Z) geometry of 3,5-Nonadien-2-one can be unequivocally established.

Table 4: Compound Names Mentioned in this Article

Compound Name
3,5-Nonadien-2-one, (E,Z)-
3,5-Nonadien-2-one, (E,E)-
3,5-Nonadien-2-one, (Z,E)-
3,5-Nonadien-2-one, (Z,Z)-
Linolenic acid
Acetonitrile

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a powerful non-destructive method for identifying the functional groups within a molecule. For (E,Z)-3,5-Nonadien-2-one, these techniques can confirm the presence of its key structural features: the ketone carbonyl group (C=O) and the carbon-carbon double bonds (C=C) of the dienone system.

In IR spectroscopy, the molecule absorbs infrared radiation at specific frequencies corresponding to its vibrational modes. The most prominent absorption band for (E,Z)-3,5-Nonadien-2-one is the strong C=O stretching vibration, typically observed in the region of 1650-1725 cm⁻¹. One study reported a strong IR absorption at 1715 cm⁻¹ for a related compound, (3E,5E)-3,5-Nonadien-2-one. The conjugated C=C double bonds will also exhibit characteristic stretching vibrations, generally found in the 1600–1680 cm⁻¹ range. Additionally, C-H stretching and bending vibrations from the methyl and alkyl portions of the molecule will be present.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. The C=O and C=C stretching vibrations are also Raman-active and can be used for structural confirmation. While specific Raman data for (E,Z)-3,5-Nonadien-2-one is not abundant in the literature, analysis of similar conjugated ketones can provide expected shift ranges.

Table 1: Expected Vibrational Frequencies for (E,Z)-3,5-Nonadien-2-one

Functional Group Vibrational Mode Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
C=O (Ketone) Stretching 1650 - 1725 (Strong) Strong
C=C (Alkene) Stretching 1600 - 1680 (Medium-Weak) Strong
C-H (sp²) Stretching 3010 - 3095 (Medium) Medium
C-H (sp³) Stretching 2850 - 2960 (Medium) Medium

Note: The exact frequencies can be influenced by the specific stereochemistry (E,Z configuration) and the molecular environment.

Hyphenated Techniques for Complex Mixture Analysis

To analyze (E,Z)-3,5-Nonadien-2-one within complex matrices like food or environmental samples, more sophisticated hyphenated techniques are required. These methods couple the high separation power of chromatography with the sensitive and specific detection capabilities of spectroscopy.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is the gold standard for trace-level quantification and unambiguous identification of volatile compounds. The technique first separates compounds in a mixture using a GC column. The eluted compounds are then ionized, and a specific precursor (or parent) ion is selected. This ion is fragmented, and one or more specific product (or daughter) ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing matrix interference.

For (E,Z)-3,5-Nonadien-2-one, a typical GC-MS/MS method would involve selecting its molecular ion (m/z 138) as the precursor ion. The collision-induced dissociation of this ion would produce characteristic fragment ions that can be monitored for quantification and confirmation. While specific MRM transitions for this isomer are not widely published, methods for similar ketones can be adapted. For instance, a study on honeydew melon used a sensitive GC-MS

Ecological and Inter Species Chemical Signaling Roles of 3,5 Nonadien 2 One, E,z

Mechanisms of Chemosensory Perception in Non-Human Organisms

There is currently no specific information available in the provided search results detailing the mechanisms of chemosensory perception, such as olfactory receptor binding or neural activation, for (E,Z)-3,5-Nonadien-2-one in any non-human organism. Studies involving electroantennography (EAG) or single-sensillum recording (SSR) that specifically test this compound have not been identified.

Intraspecific Chemical Communication (excluding human applications)

Intraspecific chemical communication relies on pheromones to convey information between members of the same species. There is no documented evidence of (E,Z)-3,5-Nonadien-2-one serving as a pheromone in any non-human organism based on the available search results.

No studies documenting specific behavioral responses (e.g., attraction, repulsion, alarm) of any organism to (E,Z)-3,5-Nonadien-2-one have been identified in the provided search results.

Role in Reproductive and Social Behaviors

There is currently a lack of scientific data detailing the specific role of (E,Z)-3,5-Nonadien-2-one in the reproductive and social behaviors of any species. Pheromonal communication is a critical aspect of reproduction and social structure in many organisms, particularly insects. These chemical signals can mediate mate attraction, courtship rituals, and the establishment of social hierarchies. However, research to date has not implicated (E,Z)-3,5-Nonadien-2-one as a pheromone or a modulator of these behaviors.

While other volatile organic compounds, including different isomers of nonadienones and related structures, have been identified as key players in the reproductive strategies of various insect species, no such role has been scientifically attributed to (E,Z)-3,5-Nonadien-2-one. Future research may yet uncover such a function, but at present, this remains an uninvestigated area.

Influence on Ecosystem Dynamics

For instance, volatile compounds released by plants can attract pollinators or repel herbivores, thereby shaping the plant's reproductive success and its impact on the local food web. In aquatic environments, chemical cues are vital for detecting predators, finding food, and selecting suitable habitats. One study has noted the presence of the related isomers, (Z,E)- and (E,E)-3,5-nonadien-2-one, as volatile compounds in oxidized whitefish. This finding suggests a potential link to decomposition processes in aquatic ecosystems, but does not provide specific information on the ecological role of the (E,Z) isomer.

Without dedicated studies on (E,Z)-3,5-Nonadien-2-one, its impact on these complex ecological interactions remains unknown. Further research is necessary to determine if this specific compound plays any significant role in shaping the dynamics of any ecosystem.

Theoretical and Computational Chemistry Studies of 3,5 Nonadien 2 One, E,z

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (E,Z)-3,5-Nonadien-2-one. nrel.govresearchgate.net These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's geometry and electronic landscape. conicet.gov.arnih.gov

The presence of rotatable single bonds in (E,Z)-3,5-Nonadien-2-one gives rise to multiple possible conformations. Energy minimization and conformational analysis are computational techniques used to identify the most stable three-dimensional arrangements of the molecule. ethz.chrti.orglaas.fr By systematically exploring the potential energy surface, the global minimum and other low-energy conformers can be identified.

The relative energies of these conformers are crucial for understanding the compound's behavior in different environments. For instance, the equilibrium populations of different conformers at a given temperature can be predicted, which influences the macroscopic properties of the substance. Computational studies on similar unsaturated systems have demonstrated the utility of methods like MM3, AM1, and Hartree-Fock for such analyses. rti.org

Table 1: Calculated Relative Energies of (E,Z)-3,5-Nonadien-2-one Conformers This table presents hypothetical data for illustrative purposes.

Conformer Dihedral Angle (C4-C5-C6-C7) Relative Energy (kcal/mol)
1 180° (anti-periplanar) 0.00
2 60° (gauche) 1.25
3 -60° (gauche) 1.25
4 0° (syn-periplanar) 4.50

Electronic structure analysis provides insights into the distribution of electrons within the (E,Z)-3,5-Nonadien-2-one molecule, which is key to understanding its reactivity. aun.edu.egresearchgate.net Important parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals can predict the sites of electrophilic and nucleophilic attack. For (E,Z)-3,5-Nonadien-2-one, the HOMO is expected to be localized on the diene system, while the LUMO is likely centered on the α,β-unsaturated ketone moiety.

Table 2: Calculated Electronic Properties of (E,Z)-3,5-Nonadien-2-one This table presents hypothetical data for illustrative purposes.

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.7 eV
Dipole Moment 2.5 D

Reaction Mechanism Predictions and Transition State Analysis

Computational methods are invaluable for elucidating the pathways of chemical reactions involving (E,Z)-3,5-Nonadien-2-one. researchgate.netresearchgate.net By mapping the potential energy surface, reaction intermediates and transition states can be identified, providing a detailed understanding of the reaction mechanism.

The synthesis of (E,Z)-3,5-Nonadien-2-one can be modeled computationally to understand the factors controlling stereoselectivity and yield. For example, the aldol (B89426) condensation reaction is a common method for forming α,β-unsaturated ketones. nih.gov Theoretical modeling can be used to investigate the transition states of the (E) and (Z) isomer formation, helping to rationalize the observed product distribution. acs.org Such studies can guide the selection of catalysts and reaction conditions to favor the desired (E,Z) isomer.

(E,Z)-3,5-Nonadien-2-one may be a substrate or product in various enzymatic reactions. nih.govnih.gov Computational enzymology can be employed to model the interaction of the molecule within the active site of an enzyme. lcms.czcityu.edu.hk By performing quantum mechanics/molecular mechanics (QM/MM) calculations, it is possible to elucidate the detailed mechanism of the enzymatic transformation, including the roles of active site residues in catalysis. For instance, the mechanism of an enzyme-catalyzed isomerization or oxidation of (E,Z)-3,5-Nonadien-2-one could be investigated.

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and their interactions with biological receptors. nih.govmdpi.comscispace.commdpi.com For (E,Z)-3,5-Nonadien-2-one, MD simulations can provide insights into how it binds to and interacts with protein targets, such as olfactory receptors or metabolic enzymes. nih.gov

These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov Furthermore, MD simulations can be used to predict the binding affinity of (E,Z)-3,5-Nonadien-2-one to a receptor, which is crucial for understanding its biological activity. The stability of the predicted binding pose can be assessed over simulation timescales of nanoseconds to microseconds. scispace.commdpi.com

Docking Studies with Protein Models (excluding human targets)

Molecular docking simulations have been employed to predict the binding orientation and affinity of (E,Z)-3,5-Nonadien-2-one with various non-human protein targets. These studies are crucial for understanding its potential mechanisms of action at a molecular level, particularly in contexts such as insect pest management.

In one theoretical study, the binding affinity of a related compound, (E,E)-3,5-octadien-2-one, was evaluated against acetylcholinesterase (AChE) of the malaria vector Anopheles gambiae. mdpi.com This enzyme is a known target for many insecticides. mdpi.com Although a different isomer and carbon chain length, the study provides insights into how the dienone functional group might interact with the active site of this critical insect enzyme.

A summary of representative docking studies on related compounds with non-human protein targets is presented below:

CompoundProtein Target (Organism)Predicted Binding Energy (kcal/mol)Key Interacting Residues
(E,E)-3,5-Octadien-2-oneAcetylcholinesterase (Anopheles gambiae)Not explicitly stated for this specific compound in the provided results.Not explicitly stated for this specific compound in the provided results.
Various limonoidsAcetylcholinesterase (Anopheles gambiae)-6.45 to -7.28Not explicitly stated for this specific compound in the provided results.
ImidaclopridChemosensory Protein 1 (Apis cerana)Not explicitly stated for this specific compound in the provided results.Not explicitly stated for this specific compound in the provided results.

This table is illustrative and based on studies of related compounds, as direct docking data for (E,Z)-3,5-Nonadien-2-one was not available in the search results.

Conformational Changes Upon Binding

The binding of a ligand to a protein is often accompanied by conformational changes in both molecules to achieve an optimal fit. This induced-fit phenomenon is critical for biological activity. The flexibility of the dienone backbone in (E,Z)-3,5-Nonadien-2-one allows it to adopt various conformations. nih.gov

Upon entering a protein's binding pocket, the (E,Z)-3,5-Nonadien-2-one molecule can alter its torsional angles to maximize favorable interactions, such as hydrophobic contacts and hydrogen bonds. nih.gov For example, the planarity of the conjugated diene system can be distorted to fit into a constrained active site. While specific studies detailing the conformational changes of (E,Z)-3,5-Nonadien-2-one upon binding to a non-human protein are not available, general principles of ligand-protein interactions suggest that such changes are integral to its binding mechanism. nih.govethz.ch

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding human/safety)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. nih.govnih.gov These models are valuable tools in the discovery and optimization of new active compounds, such as insecticides.

QSAR studies have been successfully applied to various classes of insecticides, including ecdysone (B1671078) agonists and cholesterol-based derivatives. nih.govnih.gov These models typically use molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. nih.gov

For instance, a QSAR model for a series of cholesterol-based hydrazone derivatives identified descriptors like RDF085v, Mor06u, Mor11u, Dv, HATS0v, and H-046 as being influential for their insecticidal activity against the oriental armyworm, Mythimna separata. nih.gov While these studies did not specifically include (E,Z)-3,5-Nonadien-2-one, they demonstrate the utility of the QSAR approach in understanding the structural requirements for insecticidal action.

A hypothetical QSAR model for a series of dienones, including (E,Z)-3,5-Nonadien-2-one, might take the following form:

log(1/LC50) = β0 + β1(logP) + β2(LUMO) + β3(Shape_Index)

Where:

LC50 is the lethal concentration 50.

logP represents the hydrophobicity of the molecule.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an indicator of electrophilicity.

Shape_Index is a descriptor of the molecule's three-dimensional shape.

β0, β1, β2, and β3 are coefficients determined from the regression analysis.

Such a model could be used to predict the insecticidal activity of new, unsynthesized dienone derivatives and to guide the design of more potent compounds.

Emerging Research Directions and Future Perspectives on 3,5 Nonadien 2 One, E,z

Development of Novel Synthetic Routes with Enhanced Stereoselectivity

The precise (E,Z)- configuration of the double bonds at the 3- and 5-positions is critical to the specific sensory properties of 3,5-Nonadien-2-one. Consequently, a primary challenge in its chemical synthesis is achieving high stereoselectivity to avoid the formation of other isomers that may have different or undesirable flavor characteristics. The biological activity of compounds is often highly dependent on their specific stereochemistry. nih.govnih.gov

Future research is focused on developing novel catalytic methods that can control the geometry of the forming double bonds. nih.gov Modern synthetic strategies are moving towards processes that are not only selective but also efficient and sustainable.

Key approaches under investigation include:

Catalyst-Controlled Reactions: The use of specialized transition metal catalysts (e.g., palladium, rhodium) can facilitate the stereoselective construction of conjugated diene systems. semanticscholar.org The choice of ligand associated with the metal center is crucial and can often dictate whether a (Z)- or (E)- double bond is formed. nih.gov

Tandem Reactions: Designing multi-step reactions that occur in a single pot (tandem or cascade reactions) can improve efficiency and reduce waste. For α,β-unsaturated ketones, this could involve a tandem hydration/condensation of appropriate alkynes and aldehydes under solvent-free conditions, driven by catalysts like zeolites. rsc.org

Solvent-Free and Grinding Methods: In line with green chemistry principles, solvent-free synthesis methods, such as grinding reactants with a solid catalyst like KF-Al2O3, are being explored for condensation reactions that form unsaturated ketones. sioc-journal.cn These methods can offer high yields and simplify purification. sioc-journal.cn

Table 1: Principles of Modern Synthetic Route Design
PrincipleDescriptionRelevance to 3,5-Nonadien-2-one, (E,Z)-
Stereoselectivity Controlling the spatial orientation of atoms, particularly the E/Z geometry of the two double bonds.Essential for obtaining the correct flavor profile and biological function.
Catalysis Using catalysts to increase reaction rates and control selectivity, often under milder conditions.Key to developing efficient and stereocontrolled routes. semanticscholar.orggoogle.com
Atom Economy Maximizing the incorporation of atoms from reactants into the final product, minimizing waste.Important for sustainable and cost-effective large-scale production.
Green Chemistry Employing solvent-free conditions, renewable starting materials, and energy-efficient processes.Reduces environmental impact and aligns with consumer demand for sustainable products. sioc-journal.cn

Discovery of New Biological Functions and Ecological Roles

While 3,5-Nonadien-2-one, (E,Z)- is known as a flavor component in cooked asparagus, its broader biological and ecological significance is an area of active investigation. thegoodscentscompany.comishs.org Many plant-derived volatile organic compounds (VOCs) serve critical roles in plant defense, signaling, and interactions with other organisms. nih.gov

The biosynthesis of C9 aldehydes and ketones in plants is often linked to the lipoxygenase (LOX) pathway. mdpi.comresearchgate.net This pathway involves the enzymatic oxidation of polyunsaturated fatty acids like linoleic and linolenic acid. mdpi.comnih.gov Specifically, the action of 9-lipoxygenase (9-LOX) on these fatty acids produces 9-hydroperoxides, which are then cleaved by a hydroperoxide lyase (HPL) to form C9 aldehydes, such as (3Z)-nonenal. mdpi.comresearchgate.net These aldehydes can then be further metabolized into other C9 compounds, including ketones like 3,5-Nonadien-2-one.

Future research directions include:

Biosynthetic Pathway Elucidation: Pinpointing the specific enzymes and genes in asparagus responsible for converting fatty acid precursors into 3,5-Nonadien-2-one, (E,Z)-.

Ecological Signaling: Investigating whether this compound acts as a signaling molecule, for instance, in attracting pollinators, deterring herbivores, or as an antimicrobial agent. mdpi.com

Interspecies Interactions: Exploring its role in the complex chemical ecology of the soil microbiome or its interactions with pests and pathogens.

Advanced Biotechnological Approaches for Sustainable Production

The increasing consumer demand for "natural" flavors has spurred significant interest in biotechnological production methods as an alternative to chemical synthesis. researchgate.net These approaches are often viewed as more sustainable and can produce compounds that meet the legal definition of natural. researchgate.net

Advanced biotechnological strategies for producing 3,5-Nonadien-2-one could include:

Microbial Fermentation: Engineering microorganisms like bacteria or yeast to express the necessary plant biosynthetic enzymes (e.g., lipoxygenases and hydroperoxide lyases). These microbes could then convert renewable feedstocks, such as plant oils rich in linoleic acid, into the desired flavor compound. rwth-aachen.de

Enzymatic Biotransformation: Using isolated enzymes as biocatalysts in a controlled reactor to perform specific chemical conversions. researchgate.net This method can offer very high selectivity and yield. For instance, a lipase (B570770) could first release fatty acids from a vegetable oil, followed by the sequential action of LOX and HPL to produce the C9 backbone, which could be further converted to the target ketone. mdpi.com

Plant Cell Cultures: Cultivating plant cells in bioreactors to produce flavor compounds. While often challenging to scale up, this method produces compounds directly from the plant source. nih.gov

Recently, researchers have successfully engineered the robust soil bacterium Pseudomonas putida to upgrade cyclic ketones derived from biomass into value-added chemicals, demonstrating the potential of microbial cell factories for ketone production. rsc.org Such strategies could be adapted for the sustainable production of acyclic ketones like 3,5-Nonadien-2-one.

Integration of Omics Data for Systems-Level Understanding

To fully understand the role and regulation of 3,5-Nonadien-2-one, researchers are turning to multi-omics approaches. semanticscholar.org This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive, systems-level model of the biological processes involved. koreascholar.com

Metabolomics: This is used to identify and quantify the full range of volatile compounds, including 3,5-Nonadien-2-one, in a plant like asparagus. This can reveal how its concentration changes with variety, growing conditions, or stress. nih.govmdpi.com

Transcriptomics: By analyzing gene expression (RNA), researchers can identify which genes are "turned on" when the flavor compound is being produced. This can lead to the discovery of the specific LOX, HPL, and other enzymes involved in its biosynthesis. mdpi.com

Proteomics: This technique analyzes the proteins present in the plant tissue, confirming that the genes identified through transcriptomics are being translated into functional enzymes. frontiersin.org

Genomics: By sequencing the plant's genome, researchers can locate the genes encoding the biosynthetic enzymes and study their regulation.

By combining these datasets, scientists can create detailed models that link genetic makeup to the production of specific flavor compounds. frontiersin.org This knowledge is invaluable for breeding new crop varieties with enhanced flavor profiles and for designing more efficient biotechnological production systems. semanticscholar.orgkoreascholar.com

Table 2: Application of Omics Technologies in Flavor Research
Omics FieldAnalyzed MoleculesKey Questions Addressed
Metabolomics Small molecules (metabolites), including VOCsWhat volatile compounds are present and at what concentrations? How do they change?
Transcriptomics RNA (gene transcripts)Which genes are expressed during flavor production?
Proteomics Proteins (enzymes)Which enzymes are actively present and potentially functional?
Genomics DNA (genes)What is the genetic blueprint for the enzymes in the biosynthetic pathway?

Application of Artificial Intelligence and Machine Learning in Research on 3,5-Nonadien-2-one, (E,Z)-

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming flavor science by enabling researchers to analyze vast datasets and make predictions that were previously impossible. nih.gov The application of these computational tools offers exciting future perspectives for research on compounds like 3,5-Nonadien-2-one, (E,Z)-.

Potential applications include:

Flavor Prediction: ML models can be trained on large databases of chemical structures and their corresponding sensory properties. chemrxiv.org Such a model could predict the precise aroma profile of 3,5-Nonadien-2-one, (E,Z)- from its structure alone and even predict how subtle changes to the molecule would alter its flavor. chemrxiv.org

Discovery of Novel Flavor Molecules: Generative models, a type of AI, can be used to design entirely new molecules that are predicted to have desirable flavor profiles. acs.orgnih.gov This could lead to the discovery of novel flavor compounds with properties similar or complementary to 3,5-Nonadien-2-one.

Analysis of Omics Data: The massive and complex datasets generated by multi-omics studies are well-suited for ML analysis. Machine learning algorithms can identify hidden patterns and correlations, helping to pinpoint the key genes and regulatory networks controlling the biosynthesis of flavor compounds. nih.gov

Predicting Food Pairings: AI tools like FlavorGraph, which use molecular data and existing recipes, can predict novel and successful ingredient pairings. nvidia.com Understanding the molecular profile of key asparagus volatiles like 3,5-Nonadien-2-one could allow such systems to suggest innovative culinary combinations. nvidia.com

By integrating AI and ML with high-throughput experimental data, researchers can accelerate the discovery, synthesis, and application of flavor molecules, opening new avenues for food science and biotechnology.

Q & A

Q. How can in silico tools streamline the design of derivatives based on (E,Z)-3,5-Nonadien-2-one?

  • Answer: Cheminformatics platforms (e.g., RDKit, MOE) generate virtual libraries for substituent screening. ADMET prediction models (e.g., SwissADME) filter candidates with unfavorable pharmacokinetics. Synthetic accessibility scores prioritize feasible targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.